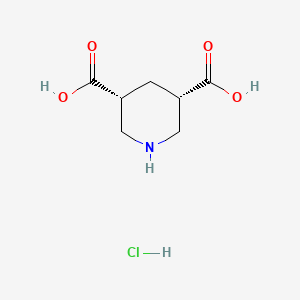
(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-Piperidine-3,5-dicarboxylic acid hydrochloride, cis (PDCH) is a chiral hydrochloride salt of a piperidine-3,5-dicarboxylic acid, a cyclic organic compound. It is an important intermediate for the synthesis of various compounds and is widely used in the pharmaceutical and agrochemical industries. PDCH is also used as a chiral reagent in asymmetric synthesis and as a resolving agent for the resolution of racemic mixtures.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis involves the conversion of a starting material into the target compound through a series of chemical reactions.
Starting Materials
L-glutamic acid, Sodium nitrite, Hydrochloric acid, Sodium hydroxide, Piperidine, Sodium cyanoborohydride, Sodium borohydride, Acetic anhydride, Methanol, Ethyl acetate, Diethyl ether, Wate
Reaction
Conversion of L-glutamic acid to L-glutamic acid diethyl ester using acetic anhydride and methanol, Reduction of L-glutamic acid diethyl ester to L-glutamic acid using sodium borohydride, Conversion of L-glutamic acid to L-glutamic acid hydrazide using hydrazine hydrate, Conversion of L-glutamic acid hydrazide to 3,5-dicarbethoxy-1,4-dihydropyridine-2-carboxylic acid using acetic anhydride and sodium acetate, Conversion of 3,5-dicarbethoxy-1,4-dihydropyridine-2-carboxylic acid to 3,5-dicarboxy-1,4-dihydropyridine-2-carboxylic acid using sodium hydroxide, Conversion of 3,5-dicarboxy-1,4-dihydropyridine-2-carboxylic acid to (3R,5S)-piperidine-3,5-dicarboxylic acid using piperidine and sodium cyanoborohydride, Conversion of (3R,5S)-piperidine-3,5-dicarboxylic acid to (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis using hydrochloric acid and diethyl ethe
Mécanisme D'action
The mechanism of action of (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis is not well understood. However, it is believed that the chiral hydrochloride salt of the piperidine-3,5-dicarboxylic acid can interact with a chiral center in a substrate molecule, resulting in the formation of an optically active product. This interaction is believed to be the basis of the chiral resolution of racemic mixtures and the asymmetric synthesis of optically active compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis are not well understood. However, it is believed that the chiral hydrochloride salt of the piperidine-3,5-dicarboxylic acid can interact with a chiral center in a substrate molecule, resulting in the formation of an optically active product. This interaction is believed to be the basis of the chiral resolution of racemic mixtures and the asymmetric synthesis of optically active compounds.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis has several advantages over other chiral reagents and resolving agents. It is relatively inexpensive, easy to use, and can be used to resolve racemic mixtures in a single step. In addition, (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis is also stable and can be stored for long periods of time. However, (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis is not suitable for use in all laboratory experiments. It is not suitable for the resolution of mixtures containing more than two chiral centers, and it is not suitable for the resolution of racemic mixtures that are not soluble in aqueous solutions.
Orientations Futures
Despite its widespread use, there is still much to be explored about (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis. Future research should focus on the development of new methods for the synthesis of (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, as well as the development of new methods for the resolution of racemic mixtures. In addition, further research should be conducted to better understand the biochemical and physiological effects of (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis and to explore the potential applications of (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis in drug discovery and development. Finally, research should be conducted to explore the potential of (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis as an effective chiral reagent in asymmetric synthesis.
Applications De Recherche Scientifique
(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis has been used in a number of scientific research applications. It has been used as a chiral reagent in asymmetric synthesis, as a resolving agent for the resolution of racemic mixtures, and as a chiral ligand in catalytic asymmetric hydrogenation. In addition, (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis has been used in the synthesis of biologically active compounds, such as the antidiabetic drug rosiglitazone, and in the synthesis of optically active compounds for use in drug discovery and development.
Propriétés
IUPAC Name |
(3S,5R)-piperidine-3,5-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4.ClH/c9-6(10)4-1-5(7(11)12)3-8-2-4;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H/t4-,5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZHTNJGTMPGNX-JEVYUYNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1C(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1C(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)

![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)


![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)

![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)

![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)